![molecular formula C19H17Cl2N3O3 B4544679 4-[1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4544679.png)
4-[1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Description
This compound belongs to a class of chemicals that exhibit a complex structure, incorporating elements such as a pyrazole ring, dichlorobenzyl group, and a tricyclic dione system. These types of compounds are of interest due to their unique chemical and physical properties, which can lead to various applications in chemistry and materials science.
Synthesis Analysis
The synthesis of complex tricyclic dione systems often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of dimethyl-1-p-chlorophenyl-3,4-propano-4,5,6,7-tetrahydroindazol-5,5-dicarboxylate showcases a method where a pyrazol ring is synthesized through nucleophilic attack at a carbonyl group, indicating a possible pathway for constructing similar compounds (Jager & Otterbein, 1980).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. Studies like those on related pyrazole derivatives highlight the importance of understanding the spatial configuration for predicting reactivity and interaction capabilities (Cruz et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds with a pyrazole core can vary widely, depending on the substituents attached to the core structure. For instance, reactions of azine phosphoranes with lactones have been discussed, showing the versatility of pyrazole-containing compounds in undergoing transformations to yield novel heterocyclic compounds (Schweizer et al., 1993).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. The crystalline structure, determined through methods like X-ray crystallography, can reveal the presence of hydrogen bonding or other intermolecular interactions that influence the physical properties (Renjith et al., 2014).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability, is largely determined by the molecular structure. For example, studies on the reactivity of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione towards 1,3,5-trisubstituted pyrazolines under mild conditions provide insights into the oxidation processes that might be relevant for modifying the structure or properties of related compounds (Zolfigol et al., 2006).
properties
IUPAC Name |
2-[1-[(2,6-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-9-7-15(22-23(9)8-10-11(20)3-2-4-12(10)21)24-18(25)16-13-5-6-14(27-13)17(16)19(24)26/h2-4,7,13-14,16-17H,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYJEMNQVVWGSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC=C2Cl)Cl)N3C(=O)C4C5CCC(C4C3=O)O5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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